

# In-Depth Technical Guide: Physicochemical Properties of 4-(4-Bromophenyl)-4-hydroxypiperidine

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## Compound of Interest

Compound Name: 4-(4-Bromophenyl)-4-hydroxypiperidine

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For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available physicochemical data for **4-(4-Bromophenyl)-4-hydroxypiperidine**. Due to the limited publicly available quantitative solubility data for this specific compound, this guide also furnishes a detailed experimental protocol for its determination, enabling researchers to generate precise data for their specific applications.

## Core Physicochemical Data

While extensive quantitative solubility data for **4-(4-Bromophenyl)-4-hydroxypiperidine** is not readily available in peer-reviewed literature or regulatory filings, a summary of its known physical and chemical properties is presented below. This data is crucial for its handling, formulation, and analytical characterization.

Property	Value	Source
Molecular Formula	C <sub>11</sub> H <sub>14</sub> BrNO	[1]
Molecular Weight	256.14 g/mol	[1]
Appearance	White to light yellow to light orange powder/crystal	[1]
Melting Point	167-170 °C	
IUPAC Name	4-(4-bromophenyl)piperidin-4-ol	[2]
Synonyms	BPHP, 4-(p-Bromophenyl)-4-hydroxypiperidine	[2][3]

#### Qualitative Solubility Profile:

**4-(4-Bromophenyl)-4-hydroxypiperidine** is a metabolite of the antipsychotic drug Bromperidol.[3] The solubility of the parent compound, Bromperidol, is reported as practically insoluble in water, sparingly soluble in methanol and methylene chloride, and slightly soluble in ethanol. Given the structural similarities, a comparable solubility profile can be anticipated for its metabolite. For a structurally analogous compound, 4-(4-chlorophenyl)-4-hydroxypiperidine, a predicted water solubility of 1.26 g/L has been reported. As a piperidine derivative, its solubility is expected to be pH-dependent, with increased solubility in acidic conditions due to the protonation of the piperidine nitrogen.

## Experimental Protocol for Solubility Determination

The following is a detailed protocol for the experimental determination of the aqueous and non-aqueous solubility of **4-(4-Bromophenyl)-4-hydroxypiperidine**. This protocol is a composite of established methods for piperidine derivatives and guidelines from the World Health Organization for equilibrium solubility studies.

**Objective:** To determine the equilibrium solubility of **4-(4-Bromophenyl)-4-hydroxypiperidine** in various solvents at controlled temperatures.

**Materials:**

- **4-(4-Bromophenyl)-4-hydroxypiperidine** (of known purity)
- Selected solvents (e.g., Water, pH buffers, Methanol, Ethanol, Methylene Chloride, DMSO)
- Analytical balance
- Vials with screw caps
- Constant temperature shaker/incubator
- Centrifuge
- Syringe filters (e.g., 0.22  $\mu\text{m}$ )
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
- Volumetric flasks and pipettes

Procedure:

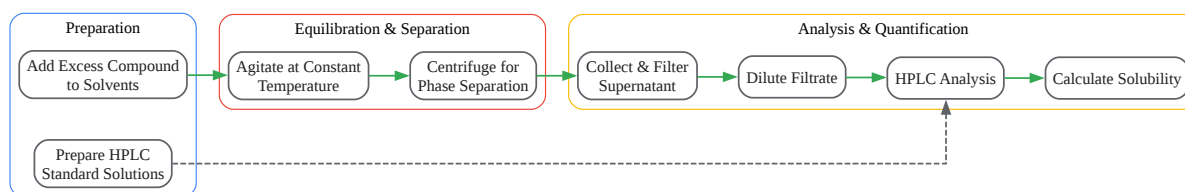
- **Preparation of Standard Solutions:** Prepare a series of standard solutions of **4-(4-Bromophenyl)-4-hydroxypiperidine** in a suitable solvent (in which it is freely soluble) to generate a calibration curve for HPLC analysis.
- **Sample Preparation:** Add an excess amount of **4-(4-Bromophenyl)-4-hydroxypiperidine** to a series of vials, each containing a known volume of the test solvent.
- **Equilibration:** Tightly cap the vials and place them in a constant temperature shaker. Agitate the samples for a predetermined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached. It is recommended to conduct preliminary experiments to determine the time to reach equilibrium.
- **Phase Separation:** After equilibration, allow the vials to stand undisturbed at the same temperature to allow the undissolved solid to settle. Subsequently, centrifuge the vials to ensure complete separation of the solid and liquid phases.

- **Sample Collection and Dilution:** Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed. Immediately filter the collected supernatant through a syringe filter. Dilute the filtrate with a suitable solvent to a concentration within the range of the HPLC calibration curve.
- **Quantification:** Analyze the diluted samples using a validated HPLC method to determine the concentration of dissolved **4-(4-Bromophenyl)-4-hydroxypiperidine**.
- **Data Analysis:** Calculate the solubility in mg/mL or mol/L for each solvent at the specified temperature using the concentration determined from the HPLC analysis and the dilution factor.

## Logical Workflow and Signaling Pathways

Currently, there is no specific information available in the public domain regarding signaling pathways directly modulated by **4-(4-Bromophenyl)-4-hydroxypiperidine**. It is primarily recognized as a metabolite of Bromperidol, which acts as a dopamine D2 receptor antagonist. [4] The pharmacological activity of the parent compound is attributed to its interaction with dopaminergic and, to a lesser extent, serotonergic pathways.[4]

In the absence of specific signaling pathway data, a logical workflow for the experimental determination of solubility is presented below.



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Experimental workflow for solubility determination.

This diagram illustrates the sequential steps involved in accurately measuring the solubility of **4-(4-Bromophenyl)-4-hydroxypiperidine**, from initial preparation to final data analysis.

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## References

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